Home > Products > Screening Compounds P550 > 4,4'-Dimethylaminorex, cis-
4,4'-Dimethylaminorex, cis- - 1632031-39-0

4,4'-Dimethylaminorex, cis-

Catalog Number: EVT-3459856
CAS Number: 1632031-39-0
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4,4'-DMAR involves several key steps, primarily using organic chemistry techniques. A typical synthesis route includes:

  1. Starting Materials: The synthesis begins with α-bromo-4-methylpropiophenone and sodium diformylamide.
  2. Refluxing: These materials are refluxed in acetonitrile to produce an intermediate compound.
  3. Formation of the Amine: The intermediate is treated with sodium borohydride in methanol to yield the primary amine derivative.
  4. Final Steps: The final product is obtained through various purification steps including partitioning between solvents and chromatography .

Technical details reveal that the cis-isomer of 4,4'-DMAR is predominantly formed during synthesis, with studies indicating that it constitutes about 90% of the product when characterized by chromatographic methods .

Molecular Structure Analysis

The molecular structure of 4,4'-DMAR features a di-substituted oxazoline ring with two methyl groups attached to the phenyl ring at the para position. Key structural data includes:

  • Molecular Formula: C11H14N2OC_{11}H_{14}N_{2}O
  • Molecular Weight: 190.24 g/mol
  • Monoisotopic Mass: 190.111 .

The compound exhibits chirality due to the presence of two chiral centers within its structure, leading to potential stereoisomers that may have different pharmacological effects .

Chemical Reactions Analysis

4,4'-Dimethylaminorex participates in various chemical reactions typical of amines and oxazolines. Notably:

  1. Monoamine Transporter Activity: Research has shown that it acts as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
  2. Comparative Potency: It has been found to be more potent than other stimulants like methylenedioxymethamphetamine (MDMA) at these transporters .
  3. Toxicological Concerns: Due to its stimulant properties, it poses significant risks for abuse and toxicity, as evidenced by reported fatalities associated with its use .
Mechanism of Action

The mechanism of action for 4,4'-DMAR primarily involves its interaction with monoamine transporters in the brain:

  • Dopamine Release: It induces the release of dopamine by acting as a substrate for the dopamine transporter.
  • Norepinephrine and Serotonin Effects: Similar mechanisms are observed at norepinephrine and serotonin transporters, contributing to its stimulant effects .
  • Comparative Efficacy: Studies indicate that both cis- and trans-isomers of 4,4'-DMAR exhibit significant releasing activity at these transporters, with cis-4,4'-DMAR being particularly effective .
Physical and Chemical Properties Analysis

The physical properties of 4,4'-DMAR include:

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Reported melting point ranges from 101 °C to 103 °C .

Chemical properties include:

Applications

Despite its classification as a new psychoactive substance with significant health risks, research into 4,4'-DMAR has highlighted potential applications in scientific studies:

  1. Pharmacological Research: Understanding its effects on monoamine systems can aid in developing treatments for conditions like depression or attention deficit hyperactivity disorder.
  2. Forensic Toxicology: Due to its association with fatalities, it serves as a subject of study in forensic toxicology to understand its impact on human health .
  3. Drug Development: Insights gained from studying its mechanism may contribute to the development of novel therapeutic agents targeting similar pathways.
Neuropharmacological Mechanisms of cis-4,4'-Dimethylaminorex

Monoamine Transporter Interactions and Substrate-Type Release Activity

cis-4,4'-Dimethylaminorex (4,4'-DMAR) functions as a potent substrate-type monoamine releasing agent at plasmalemmal transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Unlike transporter inhibitors (e.g., cocaine), substrate-type releasers are translocated into neurons, inducing reverse transport of neurotransmitters into the synaptic cleft. 4,4'-DMAR exhibits triple monoamine release activity with nanomolar potency, distinguishing it from structurally related aminorex analogs [1] [4] [7].

Dopamine Transporter (DAT) Affinity and Efficacy

4,4'-DMAR demonstrates high-affinity interactions with human DAT, evidenced by low half-maximal effective concentration (EC₅₀) values of 8.6 ± 1.1 nM in rat synaptosomal assays [5] [7]. This potency rivals or exceeds traditional psychostimulants like d-amphetamine (DAT EC₅₀: 5.8–24.8 nM) and MDMA (DAT EC₅₀: 736–1,292 nM) [2] [6]. Functionally, 4,4'-DMAR triggers efficient dopamine efflux via reverse transport, predicting strong psychomotor activation and abuse liability. Its DAT affinity aligns with other reinforcing stimulants but is uniquely coupled with high serotonergic activity [3] [7].

Serotonin Transporter (SERT) Selectivity and Functional Implications

A hallmark of 4,4'-DMAR is its unusually high SERT potency (EC₅₀: 18.5 ± 2.8 nM), exceeding 4-methylaminorex (4-MAR; SERT EC₅₀: 53.2 nM) and aminorex (SERT EC₅₀: 193–414 nM) [3] [7]. The DAT/SERT ratio of 0.46 (calculated from EC₅₀ values) indicates balanced dopaminergic and serotonergic activity, contrasting with the DAT-selective profile of 4-MAR (DAT/SERT ratio: 7.2) [3]. This pharmacological signature suggests entactogen-like effects (similar to MDMA) but with greater overall potency. Mechanistically, robust serotonin release heightens risks of serotonergic toxicity, though acute psychoactive effects likely combine euphoria and emotional empathy [1] [6] [7].

Norepinephrine Transporter (NET) Modulation Dynamics

4,4'-DMAR potently activates NET-mediated norepinephrine release (EC₅₀: 26.9 ± 5.9 nM) [5] [7]. This efficacy approaches its DAT activity and surpasses many conventional amphetamines (e.g., dextroamphetamine NET EC₅₀: 6.6–10.2 nM) [2]. NET engagement drives sympathomimetic physiological effects including cardiovascular stimulation. Combined with SERT/DAT activity, NET activation creates a "balanced" triple monoamine-releasing profile rarely seen in other designer stimulants [1] [4].

Table 1: Monoamine Transporter Release Potency (EC₅₀) of cis-4,4'-DMAR vs. Reference Compounds

CompoundDAT (nM)SERT (nM)NET (nM)
cis-4,4'-DMAR8.618.526.9
Aminorex9.1–49.4193–41415.1–26.4
cis-4-MAR1.753.24.8
d-Amphetamine5.8–24.8698–1,7656.6–10.2
MDMA736–1,29217.9–44.558–126

Data compiled from [2] [3] [7]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition and Neurotoxic Potential

Beyond plasmalemmal transporters, 4,4'-DMAR inhibits vesicular monoamine transporter 2 (VMAT2) in both rat PC12 cells and human striatal synaptic vesicles. Its VMAT2 inhibition potency (IC₅₀) parallels MDMA and occurs at low micromolar concentrations [1] [4]. VMAT2 sequesters cytosolic monoamines (DA, 5-HT, NE) into synaptic vesicles; its inhibition by 4,4'-DMAR causes:

  • Increased cytosolic monoamine pools: Elevates substrate availability for reverse transport via DAT/SERT/NET.
  • Oxidative stress: Cytosolic dopamine undergoes enzymatic/metabolic degradation, generating reactive oxygen species (e.g., H₂O₂, quinones) [4] [6].
  • Long-term neurotoxicity: Chronic VMAT2 inhibition is linked to degeneration of monoaminergic terminals in animal models. This mechanism is implicated in persistent neuropsychiatric deficits following prolonged stimulant abuse [1] [4].

Table 2: Comparative Pharmacological Profile of Aminorex Analogs at Human Targets

Target4,4'-DMAR4-MAR3,4-DMAR
DAT InhibitionHigh potencyHigh potencyInactive
SERT InhibitionHigh potencyModerateInactive
NET InhibitionHigh potencyHigh potencyLow potency
VMAT2 InhibitionYesNot reportedNot reported
TAAR1 ActivityNoYesUnknown

Data derived from [1] [3] [4]

Trace Amine-Associated Receptor 1 (TAAR1) Non-Agonism and Mechanistic Divergence

A critical mechanistic divergence of 4,4'-DMAR from classical amphetamines is its lack of activity at TAAR1 receptors [2] [7]. TAAR1 is a G-protein-coupled receptor expressed in monoaminergic neurons that exerts autoinhibitory effects on neurotransmitter release:

  • Typical stimulants (e.g., amphetamine, MDMA): Activate TAAR1 → triggers protein kinase A (PKA) and CaMKII signaling → DAT phosphorylation → internalization and reduced dopamine efflux [7].
  • 4,4'-DMAR: Fails to activate rodent or human TAAR1 at relevant concentrations → lacks autoinhibitory feedback → unregulated, prolonged monoamine release [7] [8].

Properties

CAS Number

1632031-39-0

Product Name

4,4'-Dimethylaminorex, cis-

IUPAC Name

(4S,5R)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)/t8-,10-/m0/s1

InChI Key

NPILLHMQNMXXTL-WPRPVWTQSA-N

SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C

Isomeric SMILES

C[C@H]1[C@H](OC(=N1)N)C2=CC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.